(+)-Camphor-10-sulfonic acid

描述

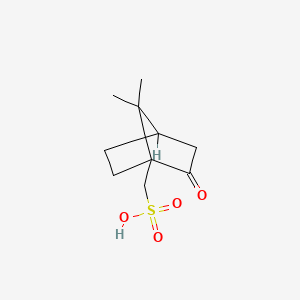

Structure

3D Structure

属性

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863113 | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5872-08-2, 3144-16-9 | |

| Record name | (±)-Camphorsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-6-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid derived from camphor, is a versatile reagent in synthetic chemistry, prized for its role as a resolving agent for chiral amines and other cations, and as a strong acid catalyst in a variety of organic transformations. A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the pharmaceutical industry where stereochemistry and purity are critical. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a colorless, crystalline solid at room temperature.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is stable under normal storage conditions, though it should be protected from moisture.[2][3] It is incompatible with strong oxidizing agents and strong bases.[2][4]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄S | [2][5][6] |

| Molecular Weight | 232.30 g/mol | [5][7][8] |

| Appearance | White to off-white crystalline powder | [2][4][6] |

| Melting Point | 193 - 202 °C (decomposes) | [2][5][6] |

| Boiling Point | 344.46 °C (rough estimate) | [2] |

| Density | 1.2981 g/cm³ (rough estimate) | [2] |

Chiroptical Properties

As a chiral molecule, the most distinguishing physical property of this compound is its optical activity, its ability to rotate the plane of polarized light. This property is fundamental to its use in the resolution of racemic mixtures. The specific rotation is a standardized measure of this ability.

Table 2: Optical Properties of Camphor-10-sulfonic Acid Enantiomers

| Enantiomer | Specific Rotation ([α]) | Conditions | References |

| This compound | +19.9° to +23° | c = 2 to 20 in H₂O at 20°C | [5][6][9] |

| (-)-Camphor-10-sulfonic acid | -21° | c = 2 in H₂O at 20°C | [10][11] |

Acidity and Solubility

This compound is a relatively strong acid, a property that underpins its utility as a catalyst. Its solubility profile is crucial for its application in various reaction media.

Table 3: Acidity and Solubility of this compound

| Property | Value/Description | References |

| pKa | 1.17 ± 0.50 (Predicted) | [2] |

| pH | 0.3 (200 g/L in H₂O) | [12][13] |

| Water Solubility | Soluble | [1][2] |

| Other Solvents | Moderately soluble in chloroform. Insoluble in ether. Slightly soluble in glacial acetic acid and ethyl acetate. | [2][4] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 4: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | References |

| ¹H NMR | Spectrum available | [14][15] |

| ¹³C NMR | Spectrum available | [14][15] |

| IR | Spectrum available | [14][16] |

| Mass Spectrometry | Data available | [17] |

Experimental Protocols

The following sections outline the generalized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][4]

Specific Rotation Measurement

Specific rotation is determined using a polarimeter, an instrument that measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.

Methodology:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

The polarimeter tube of a known length (l, in decimeters) is filled with the solution, ensuring no air bubbles are present.

-

A blank reading is taken with the pure solvent in the polarimeter tube.

-

The tube containing the sample solution is then placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum or a uniform field of view is achieved, and the observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[8][18]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.

Methodology:

-

A solution of this compound of known concentration is prepared in water.

-

A calibrated pH meter is used to monitor the pH of the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[2][9]

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of the compound.

Methodology:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or sparingly soluble.[19][20]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., D₂O, CDCl₃) and placing it in an NMR tube. The spectrum provides detailed information about the molecular structure.[21][22]

Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid sample or by depositing a thin film of the sample on a salt plate from a solution. The spectrum reveals the presence of specific functional groups.[7][14]

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is recorded by dissolving the sample in a UV-transparent solvent and placing the solution in a cuvette. The spectrum provides information about conjugated systems within the molecule.[11][15]

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior and application. The following diagram illustrates these relationships.

Caption: Interrelation of Physical Properties and Their Determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ej-eng.org [ej-eng.org]

- 12. amherst.edu [amherst.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. longdom.org [longdom.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. webassign.net [webassign.net]

- 18. brcmcet.edu.in [brcmcet.edu.in]

- 19. scribd.com [scribd.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

- 22. orgchemboulder.com [orgchemboulder.com]

Synthesis of (+)-Camphor-10-sulfonic Acid: A Technical Guide

Affiliation: Google Research

Abstract

(+)-Camphor-10-sulfonic acid (CSA), a prominent chiral resolving agent and organocatalyst, is synthesized from the renewable starting material (+)-camphor. This technical guide provides an in-depth overview of the prevalent methodologies for the sulfonation of camphor (B46023), targeting researchers, scientists, and professionals in drug development and chemical synthesis. Detailed experimental protocols for two primary synthesis routes are presented, one employing a mixture of concentrated sulfuric acid and acetic anhydride (B1165640), and an alternative method utilizing fuming sulfuric acid (oleum). Quantitative data on reaction parameters and yields are systematically summarized to facilitate comparison and replication. Furthermore, a logical workflow of the synthesis process is visualized using a directed graph to enhance understanding of the operational sequence.

Introduction

This compound, also known as Reychler's acid, is an organosulfur compound of significant interest in synthetic organic chemistry.[1] Its chirality, coupled with its acidic properties, makes it an invaluable tool for the resolution of racemic mixtures of amines and other cationic compounds.[1] The synthesis of this important chiral auxiliary is typically achieved through the electrophilic sulfonation of (+)-camphor at the C-10 methyl group. While seemingly a direct functionalization of an unactivated carbon, the underlying mechanism is believed to be more intricate, potentially involving carbocationic rearrangements.[1]

This guide details the practical synthesis of this compound from (+)-camphor, providing comprehensive experimental procedures and a comparative summary of reaction conditions and outcomes. The aim is to equip researchers with the necessary information to confidently and efficiently perform this synthesis in a laboratory setting.

Synthesis Methodologies

The sulfonation of camphor to yield this compound is predominantly carried out using strong sulfonating agents. The two most common and effective methods involve:

-

Method A: Reaction with a mixture of concentrated sulfuric acid and acetic anhydride.

-

Method B: Reaction with fuming sulfuric acid (oleum) in the presence of acetic anhydride and acetic acid.[2]

Both methods are effective in producing the desired product, with variations in reaction time, temperature, and overall yield. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory safety protocols.

Experimental Protocols

Method A: Sulfonation using Sulfuric Acid and Acetic Anhydride

This procedure is a widely adopted method for the laboratory-scale synthesis of camphor-10-sulfonic acid.[3]

Materials:

-

(+)-Camphor

-

Concentrated Sulfuric Acid (98%)

-

Acetic Anhydride

-

Diethyl Ether (anhydrous)

-

Glacial Acetic Acid (for recrystallization)

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Suction filtration apparatus

-

Vacuum desiccator

Procedure:

-

Preparation of the Sulfonating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 6 moles of concentrated sulfuric acid. Cool the flask in an ice-salt bath.

-

Addition of Acetic Anhydride: While maintaining the temperature below 20°C, add 12 moles of acetic anhydride dropwise to the stirred sulfuric acid over a period of 1 to 1.5 hours.[3] Efficient cooling is crucial to prevent the formation of colored byproducts.[3]

-

Addition of Camphor: Once the addition of acetic anhydride is complete, add 6 moles of coarsely powdered (+)-camphor to the mixture.

-

Reaction: Continue stirring until all the camphor has dissolved. Remove the dropping funnel and stopper the flask. Allow the ice bath to melt and let the reaction mixture stand at room temperature for at least 36 hours. The yield of the product increases with longer standing times.[3]

-

Isolation of the Product: Collect the crystalline product by suction filtration and wash it with anhydrous diethyl ether.[3] Due to the hygroscopic nature of the product, it is advisable to minimize its exposure to atmospheric moisture.[3]

-

Drying: Dry the product in a vacuum desiccator at room temperature. The resulting product is a nearly white crystalline solid.[3]

-

Purification (Optional): The crude product can be purified by recrystallization from glacial acetic acid. Dissolve approximately 60 g of the crude product in 90 ml of glacial acetic acid at 105°C, then allow it to cool to induce crystallization. This will result in a recovery of about 40 g of purified material.[3]

Method B: Sulfonation using Fuming Sulfuric Acid (Oleum)

This alternative method utilizes the more potent sulfonating agent, fuming sulfuric acid (oleum), and may offer advantages in terms of reaction time on an industrial scale.[2]

Materials:

-

(+)-Camphor

-

Fuming Sulfuric Acid (Oleum)

-

Acetic Anhydride

-

Acetic Acid

-

Acetate (B1210297) (for washing)

-

Enamel-lined stirring tank (or equivalent glass reactor)

-

Cooling system

Procedure:

-

Initial Mixture: In an enamel-lined stirring tank, combine 100 parts by weight of acetic anhydride and 8-20 parts by weight of acetic acid.[2]

-

Addition of Camphor: Add 60-80 parts by weight of (+)-camphor to the mixture and stir until dissolved.[2]

-

Cooling and Addition of Oleum (B3057394): Cool the mixture to between 0°C and 15°C. Slowly add 40-60 parts by weight of fuming sulfuric acid (oleum) while maintaining the temperature within this range.[2]

-

Reaction: After the addition of oleum is complete, allow the reaction mixture to warm to a temperature between 5°C and 30°C and maintain it for 45 to 60 hours.[2]

-

Crystallization: Cool the reaction mixture to a temperature between -2°C and 5°C and hold it at this temperature for 10 to 20 hours to facilitate complete crystallization of the product.[2]

-

Isolation and Drying: Separate the solid product by centrifugation or suction filtration. Wash the collected solid with acetate and subsequently dry it under vacuum to obtain the final product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described synthesis methods.

| Parameter | Method A: H₂SO₄ / Ac₂O | Method B: Oleum / Ac₂O / AcOH |

| Reactants | (+)-Camphor, Conc. H₂SO₄, Acetic Anhydride | (+)-Camphor, Oleum, Acetic Anhydride, Acetic Acid |

| Molar Ratio (Camphor:H₂SO₄:Ac₂O) | 1 : 1 : 2 | - |

| Parts by Weight (Camphor:Oleum:Ac₂O:AcOH) | - | 60-80 : 40-60 : 100 : 8-20[2] |

| Initial Temperature | < 20 °C (during Ac₂O addition)[3] | 0 °C to 15 °C (during oleum addition)[2] |

| Reaction Temperature | Room Temperature | 5 °C to 30 °C[2] |

| Reaction Time | 16 hours | 45 - 60 hours[2] |

| 36 hours | ||

| 2 weeks | ||

| Yield | 34% (after 16 hours)[3] | 93-100% (weight yield)[2] |

| 38-42% (after 36 hours)[3] | (approx. 60-65% molar yield)[2] | |

| 44-47% (after 2 weeks)[3] |

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures for both synthesis methods.

Caption: Workflow for Synthesis Method A.

Caption: Workflow for Synthesis Method B.

Safety Considerations

-

Concentrated sulfuric acid, fuming sulfuric acid (oleum), and acetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The addition of acetic anhydride to sulfuric acid and oleum to the reaction mixture are exothermic processes and require careful temperature control to prevent runaway reactions.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of this compound from (+)-camphor is a well-established and reproducible process. This guide has provided two detailed experimental protocols, offering flexibility in reagent choice and reaction conditions. The quantitative data presented allows for an informed decision on the most suitable method based on desired yield and available resources. The visualized workflows provide a clear and concise overview of the synthetic procedures. By following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable chiral auxiliary for a wide range of applications in organic synthesis and drug development.

References

(+)-Camphor-10-sulfonic acid CAS number and molecular weight

An In-depth Technical Guide to (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CSA), a versatile chiral acid widely utilized in chemical synthesis and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a chiral resolving agent and a catalyst in asymmetric synthesis.

Core Properties and Identification

This compound, systematically named (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid, is a strong organic acid.[1] It is a white, crystalline, and hygroscopic solid that is soluble in water and a range of organic solvents.[2] Its robust acidic nature and inherent chirality make it an invaluable tool in stereoselective chemical processes.

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 3144-16-9 | [3] |

| Molecular Formula | C₁₀H₁₆O₄S | [3] |

| Molecular Weight | 232.30 g/mol | [3] |

| Melting Point | ~200 °C (with decomposition) | [3] |

| Optical Activity | [α]20/D +21.5±1° (c=10% in H₂O) | [3] |

| Acidity (pKa) | 1.2 | [4] |

| Appearance | White to light beige powder | [5] |

Synthesis and Manufacturing

This compound can be synthesized from natural (+)-camphor. The general method for producing camphorsulfonic acid involves the sulfonation of camphor (B46023) using a mixture of sulfuric acid and acetic anhydride (B1165640).[4][6] To obtain the desired (+)-enantiomer, the starting material must be optically active natural camphor.[6]

Experimental Protocol: Synthesis of Camphorsulfonic Acid (Racemic)

The following protocol, adapted from Organic Syntheses, describes the preparation of the racemic mixture, D,L-10-Camphorsulfonic acid.[6] For the synthesis of the (+)-enantiomer, natural (+)-camphor would be used as the starting material.

Materials:

-

Concentrated sulfuric acid (6 moles)

-

Acetic anhydride (12 moles)

-

D,L-camphor, coarsely powdered (6 moles)

-

Ether for washing

-

Ice-salt mixture

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a powerful stirrer, a dropping funnel, and a thermometer.

-

6 moles of concentrated sulfuric acid are added to the flask and cooled in an ice-salt bath.

-

With stirring, 12 moles of acetic anhydride are added at a rate that maintains the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.

-

The dropping funnel is replaced, and 6 moles of powdered D,L-camphor are added to the mixture.

-

Stirring is continued until the camphor has completely dissolved.

-

The stirrer is removed, the flask is sealed, and the mixture is allowed to stand for 36 hours as the ice bath melts.

-

The crystalline camphorsulfonic acid is collected by suction filtration and washed with ether.

-

The product is dried in a vacuum desiccator at room temperature. The expected yield is 38-42%.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of camphorsulfonic acid.

Applications in Drug Development and Asymmetric Synthesis

This compound is a cornerstone in the synthesis and purification of chiral molecules, particularly in the pharmaceutical industry.

Chiral Resolution of Racemic Mixtures

One of the most prominent applications of (+)-CSA is as a chiral resolving agent for racemic mixtures of basic compounds, such as amines.[4][6] It reacts with a racemic base to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the base can be recovered by treatment with a non-chiral base.

Experimental Protocol: Chiral Resolution of (±)-trans-2,3-diphenylpiperazine

The following protocol is an example of the use of (1S)-(+)-10-camphorsulfonic acid to resolve a racemic diamine.[7]

Materials:

-

(±)-2,3-diphenylpiperazine (10 mmol)

-

(1S)-(+)-10-camphorsulfonic acid (20 mmol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

Aqueous Sodium Carbonate (Na₂CO₃) (2M)

-

Brine

-

Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

-

In a suitable flask, dissolve 10 mmol of (±)-2,3-diphenylpiperazine and 20 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of CH₂Cl₂.

-

Stir the mixture at 25°C for 24 hours. A precipitate will form.

-

Filter the mixture to collect the precipitate (diastereomeric salt).

-

Suspend the collected precipitate in a mixture of CH₂Cl₂ and 2M aqueous Na₂CO₃ and stir until the solid dissolves completely.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

-

Evaporate the solvent to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

Diagram of Chiral Resolution Workflow

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Catalysis

Beyond its use in resolution, (+)-CSA serves as a chiral Brønsted acid catalyst in a variety of stereoselective reactions. Its ability to create a chiral environment allows for the preferential formation of one enantiomer over the other. It has been effectively employed in reactions such as enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones.[8] As an organocatalyst, it offers a metal-free, cheaper, and less toxic alternative to many traditional transition metal catalysts.[9]

Conclusion

This compound is a powerful and indispensable chemical for researchers and professionals in drug development and organic synthesis. Its unique combination of strong acidity and inherent, well-defined chirality makes it a premier choice for the resolution of racemic compounds and for the catalysis of asymmetric reactions. The protocols and data presented in this guide underscore its utility and provide a foundation for its effective application in a laboratory setting.

References

- 1. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound purum, = 98.0 T 3144-16-9 [sigmaaldrich.com]

- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 5. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility of (+)-Camphor-10-sulfonic acid in organic solvents

An In-depth Technical Guide on the Solubility of (+)-Camphor-10-sulfonic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound (CSA), also known as (1S)-(+)-10-camphorsulfonic acid, is a chiral resolving agent and a strong acid catalyst widely employed in organic synthesis.[1][2] Its efficacy in these applications is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of (+)-CSA, details experimental protocols for its determination, and illustrates its primary application in the chiral resolution of racemates.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. A key study measured the mole fraction solubility of D-camphor-10-sulfonic acid in a range of acetate (B1210297) and carboxylic acid solvents at various temperatures.[3] The compound generally exhibits increased solubility with rising temperature.[3]

Below is a summary of the mole fraction solubility (x₁) of (+)-CSA in selected organic solvents at different temperatures (T/K).

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents

| T/K | Methyl Acetate | Ethyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Glacial Acetic Acid | Acetic Anhydride | Propionic Acid |

|---|---|---|---|---|---|---|---|

| 283.15 | 0.0389 | 0.0241 | 0.0101 | 0.0092 | 0.1102 | 0.0631 | 0.1011 |

| 288.15 | 0.0463 | 0.0295 | 0.0128 | 0.0116 | 0.1245 | 0.0754 | 0.1152 |

| 293.15 | 0.0551 | 0.0361 | 0.0162 | 0.0146 | 0.1403 | 0.0901 | 0.1310 |

| 298.15 | 0.0656 | 0.0441 | 0.0205 | 0.0184 | 0.1578 | 0.1076 | 0.1486 |

| 303.15 | 0.0781 | 0.0538 | 0.0258 | 0.0232 | 0.1772 | 0.1285 | 0.1683 |

| 308.15 | 0.0929 | 0.0655 | 0.0325 | 0.0292 | 0.1986 | 0.1534 | 0.1903 |

| 313.15 | 0.1106 | 0.0797 | 0.0408 | 0.0367 | 0.2223 | 0.1829 | 0.2148 |

| 318.15 | 0.1317 | 0.0969 | 0.0511 | 0.0461 | 0.2485 | 0.2179 | 0.2421 |

| 323.15 | 0.1569 | 0.1178 | 0.0638 | 0.0579 | 0.2775 | 0.2593 | 0.2726 |

| 328.15 | - | 0.1432 | 0.0796 | 0.0727 | - | - | - |

| 333.15 | - | 0.1740 | 0.0989 | 0.0912 | - | - | - |

Data sourced from the study "Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents".[3]

Additionally, a qualitative solubility in DMSO has been reported as 100 mg/mL (430.48 mM).[4]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental for process development and optimization. The gravimetric method is a common and reliable isothermal technique for measuring the solubility of a solid compound in a solvent.[1][2][5][6]

Gravimetric Method Protocol

This protocol outlines the steps to determine the solubility of (+)-CSA in an organic solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-capped flask).[2] The presence of undissolved solid is essential to ensure saturation.[6]

-

Place the vessel in a thermostatically controlled bath or shaker set to the desired experimental temperature.[2]

-

-

Equilibration:

-

Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a prolonged period (typically 24-48 hours) to ensure that the solution reaches equilibrium with the solid.[7]

-

Periodically, cease agitation to allow the undissolved solid to settle. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to sediment completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing precipitation or further dissolution.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. The filter should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[2]

-

Record the total weight of the container and the solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature. For higher boiling point solvents, a vacuum oven may be used.[2]

-

Once the solvent is fully evaporated, dry the remaining solid (+)-CSA to a constant weight in a vacuum oven.[2]

-

-

Calculation of Solubility:

-

Let W₁ be the weight of the empty container.

-

Let W₂ be the weight of the container with the saturated solution.

-

Let W₃ be the weight of the container with the dry (+)-CSA.

-

The weight of the solute (m_solute) is (W₃ - W₁).

-

The weight of the solvent (m_solvent) is (W₂ - W₃).

-

Solubility can be expressed in various units, such as grams of solute per 100 g of solvent:

-

Solubility = (m_solute / m_solvent) × 100

-

-

Application in Chiral Resolution

A primary application of this compound is the resolution of racemic mixtures, particularly amines.[4][8] The process relies on the formation of diastereomeric salts with different solubilities in a specific solvent, allowing for their separation by fractional crystallization.[8]

The logical workflow for a typical chiral resolution of a racemic amine using (+)-CSA is depicted below.

Caption: Chiral resolution workflow using (+)-CSA.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Mechanism of Action of (+)-Camphor-10-sulfonic Acid as a Chiral Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camphor-10-sulfonic acid (CSA), a bicyclic monoterpene derivative, is a readily available and versatile chiral Brønsted acid.[1] Its rigid camphor (B46023) backbone provides a well-defined chiral environment, making it a highly effective tool in asymmetric synthesis.[1] This technical guide provides an in-depth exploration of the core mechanisms through which (+)-CSA exerts its chiral influence, focusing on its roles as a chiral resolving agent, a chiral catalyst, and a chiral solvating agent. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and applications of this important chiral acid.

Mechanism as a Chiral Resolving Agent: Diastereomeric Salt Formation

The most prevalent application of (+)-CSA in asymmetric synthesis is as a chiral resolving agent for racemic mixtures, particularly amines and other basic compounds.[2][3] The fundamental principle of this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties, enabling their separation.[4]

The mechanism involves an acid-base reaction between the racemic base (a mixture of R- and S-enantiomers) and an enantiomerically pure form of (+)-CSA. This reaction forms a pair of diastereomeric salts: the (R)-base-(+)-CSA salt and the (S)-base-(+)-CSA salt.

The Principle of Chiral Recognition

The key to successful resolution lies in the different three-dimensional structures of the two diastereomeric salts. The specific and distinct non-covalent interactions within the crystal lattice of each salt, such as hydrogen bonding and steric hindrance, lead to differences in their physical properties, most notably solubility.[5] One diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration.[4]

X-ray crystallography studies of diastereomeric salts formed between CSA and chiral amines have provided crucial insights into the molecular basis of chiral recognition.[5][6] These studies reveal that the bulky and rigid camphor backbone of CSA creates a specific chiral pocket. The sulfonate group provides a primary site for ionic interaction and hydrogen bonding with the protonated amine. Additional hydrogen bonds and van der Waals interactions between the chiral amine and the camphor skeleton of CSA lead to a more stable and ordered crystal packing for one diastereomer, resulting in its lower solubility.[5]

General Workflow for Chiral Resolution

The process of chiral resolution using (+)-CSA generally follows a set of well-defined steps.

Quantitative Data from Chiral Resolution Studies

The efficiency of a chiral resolution is typically quantified by the yield and the enantiomeric excess (ee) of the isolated enantiomer. The following table summarizes quantitative data from selected studies using (+)-CSA as a resolving agent.

| Racemic Compound | Resolving Agent | Solvent | Isolated Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | CH₂Cl₂ | (R,R)-(+)-2,3-Diphenylpiperazine | 25 | 98 | [7] |

| Racemic 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate (B1210297)/Acetonitrile (B52724) | 3(S)-amine | - | >99.5 | [2] |

| Racemic diethanolamine (B148213) derivative | (-)-Camphor-10-sulfonic acid | Acetone | R,R-(-)-enantiomer | 70 | >99 | [8] |

Detailed Experimental Protocols

Protocol 1: Resolution of (±)-trans-2,3-Diphenylpiperazine[7]

-

Materials: (±)-2,3-Diphenylpiperazine (10 mmol, 2.4 g), (1S)-(+)-10-Camphorsulfonic acid (20 mmol, 4.65 g), Dichloromethane (CH₂Cl₂, 100 mL), 2M Sodium Carbonate (Na₂CO₃) solution.

-

Procedure:

-

To a solution of (±)-2,3-diphenylpiperazine in CH₂Cl₂ (100 mL), add (1S)-(+)-10-camphorsulfonic acid.

-

Stir the mixture at 25 °C for 24 hours.

-

Filter the resulting precipitate (Precipitate I).

-

To liberate the free amine, suspend Precipitate I in a mixture of CH₂Cl₂ and 2M aqueous Na₂CO₃ and stir until dissolution is complete.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

-

-

Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Resolution of a Racemic 3-Aminodiazepin-2-one Derivative[2]

-

Materials: Racemic 3-aminodiazepin-2-one (1.367 moles), Isopropyl acetate (6000 mL), (1S)-(+)-10-Camphorsulfonic acid (1.17 moles, 273 g), Acetonitrile (1600 mL), Seed crystals of the 3-S-amine CSA salt (1.0 g).

-

Procedure:

-

Dissolve the racemic amine in isopropyl acetate.

-

Add a solution of (1S)-(+)-10-camphorsulfonic acid in acetonitrile while maintaining the temperature at ≤ 20 °C.

-

Seed the mixture with crystals of the desired diastereomeric salt when approximately 50% of the CSA solution has been added.

-

Allow the resulting white suspension to warm to 20-25 °C and stir.

-

Filter the crystalline diastereomeric salt.

-

The enantiomerically pure amine can be recovered by treatment with a suitable base.

-

Mechanism as a Chiral Brønsted Acid Catalyst

Beyond its role in stoichiometric resolutions, (+)-CSA can function as a true catalyst in a variety of enantioselective transformations.[9][10] As a strong Brønsted acid (pKa ≈ 1.2), it can protonate substrates, thereby activating them towards nucleophilic attack.[8] The chiral environment provided by the camphor backbone directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

General Principle of Asymmetric Catalysis

The catalytic cycle typically involves the following key steps:

-

Protonation of the Substrate: (+)-CSA protonates an electrophilic substrate (e.g., an aldehyde, imine, or enone), increasing its reactivity.

-

Formation of a Chiral Ion Pair: The protonated substrate and the chiral camphorsulfonate anion form a transient, chiral ion pair.

-

Stereocontrolled Nucleophilic Attack: The chiral camphorsulfonate anion, through steric hindrance and/or secondary interactions, directs the incoming nucleophile to attack one face of the activated substrate preferentially.

-

Product Formation and Catalyst Regeneration: After the nucleophilic addition, the product is released, and the protonated (+)-CSA is regenerated, allowing it to enter another catalytic cycle.

Applications in Enantioselective Reactions

(+)-CSA has been successfully employed as a catalyst in several important classes of asymmetric reactions, including:

-

Mannich Reactions: In the three-component Mannich reaction, (+)-CSA protonates the imine intermediate, activating it for nucleophilic attack by an enol or enolate. The chiral counterion directs the facial selectivity of the attack.[11]

-

Friedel-Crafts Alkylations: (+)-CSA can catalyze the enantioselective Friedel-Crafts alkylation of arenes and heteroarenes with various electrophiles.[12]

-

Aldol Reactions: As a Brønsted acid, (+)-CSA can activate carbonyl compounds towards nucleophilic attack from silyl (B83357) enol ethers or other enol equivalents.

-

Glycosylations: (+)-CSA has been shown to be an effective catalyst for the stereoselective synthesis of glycosides.[13]

Quantitative Data from Catalytic Studies

| Reaction | Substrates | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Friedel-Crafts Alkylation | Indole, Chalcone (B49325) | (1R)-(-)-Camphorsulfonic acid | Alkylated Indole | - | - | [14] |

| Mannich Reaction | Ketone, Aldehyde, Amine | (±)-Camphor-10-sulfonic acid | β-Amino Ketone | Good to Excellent | - | [11] |

| Pseudoglycoside Synthesis | 2,4,6-tri-O-acetyl-D-glucal, Alcohols/Thiols | (S)-Camphorsulfonic acid | 2,3-Unsaturated O-glycosides | Good to Excellent | Exclusive α-stereoselectivity | [13] |

Note: Some studies utilize the racemic or opposite enantiomer of CSA to establish the reaction methodology before employing the enantiopure catalyst for asymmetric induction.

Detailed Experimental Protocol

Protocol 3: Asymmetric Friedel-Crafts Alkylation of Indole with Chalcone[14]

-

Materials: Chalcone (0.125 mmol), (1R)-(-)-Camphorsulfonic acid (0.0125 mmol), Indole (0.15 mmol), Dry Dichloromethane (0.75 mL), Saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Procedure:

-

To a solution of chalcone and (1R)-(-)-camphorsulfonic acid in dry dichloromethane, add indole.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Mechanism as a Chiral Solvating Agent in NMR Spectroscopy

(+)-CSA can also be used as a chiral solvating agent (CSA) for the determination of the enantiomeric excess of chiral compounds by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16] This technique relies on the formation of transient, non-covalent diastereomeric complexes in solution between the enantiomers of the analyte and the chiral solvating agent.

Principle of Enantiodiscrimination by NMR

When a racemic analyte is dissolved in an NMR solvent with an enantiomerically pure chiral solvating agent like (+)-CSA, two diastereomeric complexes are formed. These diastereomeric complexes are no longer mirror images and, as a result, have different NMR spectra. The differing spatial arrangements of the two enantiomers within the chiral environment of (+)-CSA lead to different magnetic environments for their respective nuclei. This results in the splitting of signals in the NMR spectrum, with separate peaks observed for each enantiomer.[15][17] The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the mixture, allowing for the accurate determination of the enantiomeric excess.[18]

Detailed Experimental Protocol

Protocol 4: General Procedure for NMR Analysis of Enantiomeric Excess

-

Sample Preparation:

-

Accurately weigh a sample of the chiral analyte of unknown enantiomeric excess into an NMR tube.

-

Add a specific molar equivalent of enantiomerically pure this compound. The optimal ratio of analyte to CSA may need to be determined empirically, but often a 1:1 or 1:2 ratio is a good starting point.[17]

-

Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Identify a proton signal of the analyte that shows clear separation (baseline resolution is ideal) for the two enantiomers. Protons close to the stereocenter are often good candidates.

-

-

Data Analysis:

-

Carefully integrate the separated signals corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral (major enantiomer) - Integral (minor enantiomer)| / (Integral (major enantiomer) + Integral (minor enantiomer))] x 100

-

Conclusion

This compound is a powerful and versatile chiral acid with a broad range of applications in asymmetric synthesis. Its primary mechanism of action as a chiral resolving agent is based on the formation of diastereomeric salts with distinct physical properties, allowing for efficient separation of enantiomers. Furthermore, its strong Brønsted acidity, combined with its rigid chiral framework, enables its use as an effective enantioselective catalyst for a variety of organic transformations. Finally, it serves as a valuable tool for the determination of enantiomeric purity through NMR spectroscopy. A thorough understanding of these mechanisms is crucial for the effective application of (+)-CSA in the development and synthesis of chiral molecules in research and industry.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 3. Camphorsulfonic Acid | High-Purity Reagent | RUO [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Importance of molecular symmetry for enantiomeric excess recognition by NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Reychler's Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reychler's acid, chemically known as camphor-10-sulfonic acid (CSA), is a chiral sulfonic acid that has carved a significant niche in the landscape of organic chemistry and pharmaceutical development. First synthesized in 1898 by the Belgian chemist Albert Reychler, this derivative of camphor (B46023) has proven to be a versatile tool for chemists, primarily owing to its acidic nature and inherent chirality.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of Reychler's acid, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

Albert Reychler, a Belgian chemist, first reported the synthesis of camphor-10-sulfonic acid in 1898. His work laid the foundation for the utilization of this compound in subsequent decades. The procedure developed by Reychler involved the sulfonation of camphor, a readily available natural product. This discovery was significant as it introduced a new chiral acid that would later become instrumental in the resolution of racemic mixtures, a critical step in the development of single-enantiomer drugs.

Physicochemical Properties

Reychler's acid is a white, crystalline solid that is soluble in water and many organic solvents. Its key physical and chemical properties are summarized in the table below. The presence of both a sulfonic acid group and a chiral camphor backbone imparts its unique characteristics.

| Property | Value | References |

| IUPAC Name | (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid (for the (+)-enantiomer) | |

| Synonyms | Reychler's acid, Camphor-10-sulfonic acid, CSA | |

| CAS Number | 3144-16-9 ((+)-CSA), 35963-20-3 ((-)-CSA), 5872-08-2 (racemic) | |

| Molecular Formula | C₁₀H₁₆O₄S | |

| Molar Mass | 232.30 g/mol | |

| Melting Point | 193-195 °C (decomposes) | |

| pKa | ~1.2 | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, ethanol, methanol |

Spectroscopic Data

The structural elucidation and characterization of Reychler's acid are routinely performed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of (DL)-camphor-10-sulfonic acid in DMSO-d₆ typically exhibits the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.76 | s | 3H | C9-H₃ |

| 1.04 | s | 3H | C8-H₃ |

| 1.25-1.40 | m | 1H | C5-Hendo |

| 1.55-1.70 | m | 1H | C6-Hendo |

| 1.80-1.95 | m | 1H | C5-Hexo |

| 1.98 | d | 1H | C4-H |

| 2.20-2.35 | m | 1H | C6-Hexo |

| 2.40 | d | 1H | C3-Hendo |

| 2.89 | d | 1H | C3-Hexo |

| 2.69 | d | 1H | C10-H |

| 3.23 | d | 1H | C10-H |

| ~11.5 | br s | 1H | SO₃H |

Infrared (IR) Spectroscopy

The IR spectrum of camphor-10-sulfonic acid shows characteristic absorption bands corresponding to its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | broad | O-H stretch (sulfonic acid) |

| ~2960 | strong | C-H stretch (aliphatic) |

| ~1740 | strong | C=O stretch (ketone) |

| ~1220 | strong | S=O stretch (sulfonic acid) |

| ~1040 | strong | S=O stretch (sulfonic acid) |

Mass Spectrometry

Electron Ionization (EI-MS): The EI mass spectrum of Reychler's acid is characterized by fragmentation of the camphor skeleton. Key fragments often observed include:

| m/z | Proposed Fragment |

| 232 | [M]⁺ (Molecular ion) |

| 151 | [M - SO₃H]⁺ |

| 135 | [M - SO₃H - CH₄]⁺ |

| 108 | [C₈H₁₂]⁺ (from retro-Diels-Alder) |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

Electrospray Ionization (ESI-MS): In the negative ion mode, ESI-MS typically shows the deprotonated molecule:

| m/z | Proposed Ion |

| 231 | [M - H]⁻ |

Experimental Protocols

Synthesis of (DL)-Camphor-10-Sulfonic Acid

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

(DL)-Camphor (152.2 g, 1.0 mol)

-

Concentrated Sulfuric Acid (98%, 100 mL, 1.84 mol)

-

Acetic Anhydride (B1165640) (200 mL, 2.12 mol)

-

Ice-salt bath

-

Mechanical stirrer

-

Large beaker or flask (2 L)

-

Buchner funnel and filter flask

-

Anhydrous diethyl ether

-

Vacuum desiccator

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath.

-

Slowly add the acetic anhydride to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Once the addition is complete, add the powdered (DL)-camphor in portions to the cold mixture with vigorous stirring.

-

After all the camphor has been added, remove the cooling bath and continue stirring at room temperature for 48 hours. The mixture will become a thick paste.

-

Pour the reaction mixture into 1 L of ice-water with stirring.

-

Collect the precipitated crude Reychler's acid by suction filtration using a Buchner funnel.

-

Wash the solid product thoroughly with several portions of cold water until the washings are no longer acidic.

-

Wash the product with two portions of cold anhydrous diethyl ether.

-

Dry the product in a vacuum desiccator over anhydrous calcium chloride to yield (DL)-camphor-10-sulfonic acid as a white crystalline solid.

Purification:

The crude product can be recrystallized from glacial acetic acid or a mixture of ethyl acetate (B1210297) and hexane.

Key Applications and Reaction Mechanisms

Chiral Resolution of Racemic Mixtures

The most prominent application of Reychler's acid is in the resolution of racemic mixtures, particularly amines. The principle relies on the formation of diastereomeric salts which often have different solubilities, allowing for their separation by fractional crystallization.

The general workflow for the resolution of a racemic amine is depicted below:

As a Chiral Brønsted Acid Catalyst

Reychler's acid and its derivatives can act as effective chiral Brønsted acid catalysts in a variety of asymmetric organic reactions.

Synthesis of Reychler's Acid: The sulfonation of camphor to yield Reychler's acid is believed to proceed through a Wagner-Meerwein rearrangement, also known as a retro-semipinacol rearrangement.

Catalysis of Friedel-Crafts Reactions: Camphor-10-sulfonic acid can catalyze the Friedel-Crafts alkylation of electron-rich aromatic compounds with various electrophiles. The Brønsted acidity of CSA activates the electrophile, facilitating the attack by the aromatic ring.

Conclusion

Since its discovery by Albert Reychler over a century ago, camphor-10-sulfonic acid has remained a cornerstone in the field of organic chemistry. Its unique combination of strong acidity and chirality has made it an indispensable tool for the resolution of enantiomers, a critical process in the synthesis of modern pharmaceuticals. Furthermore, its utility as a chiral Brønsted acid catalyst continues to be explored in a wide array of asymmetric transformations. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of Reychler's acid is essential for the design and execution of efficient and stereoselective synthetic routes. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of this remarkable chiral building block.

References

(+)-Camphor-10-sulfonic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (+)-Camphor-10-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CSA), a strong organic acid widely used in chemical synthesis and pharmaceutical development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a colorless to off-white solid.[1][2] It is a relatively strong acid that is soluble in water and a variety of organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄S | [4][5] |

| Molecular Weight | 232.30 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | ~195-200 °C (decomposes) | [5][6] |

| Solubility | Soluble in water. Very soluble in ethanol. | [4][5] |

| pKa | 1.17 ± 0.50 (Predicted) | [5] |

| Hygroscopicity | Hygroscopic; protect from moisture. | [1][4][5] |

Hazard Identification and Classification

CSA is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][7][8][9] It is crucial to understand the associated hazards to handle this chemical safely.

Table 2: Hazard Identification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation, Category 1B/1A | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation, Category 1 | H290: May be corrosive to metals. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][11]

-

Do not get in eyes, on skin, or on clothing.[12]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][4][11]

-

Protect from moisture as the substance is hygroscopic.[1][5][12]

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, strong acids, and reducing agents.[1][4][5][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent personal exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [2][10][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or synthetic apron, and closed-toe shoes. | [2][4][10][14] |

| Respiratory Protection | A NIOSH/MSHA approved respirator with a particulate filter is recommended, especially when engineering controls are not sufficient or when handling large quantities. | [2][4][7][14] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. (+)-camphor-10-sulphonic acid [chembk.com]

- 6. This compound purum, = 98.0 T 3144-16-9 [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 1S-(+)-Camphor-10-sulfonic acid(3144-16-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Primary Amines with (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral primary amines are crucial building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. One of the most established and effective methods for separating enantiomers of a racemic primary amine is through diastereomeric salt formation using a chiral resolving agent. (+)-Camphor-10-sulfonic acid (CSA), a readily available and robust chiral acid, is widely employed for this purpose.

This method relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leading to the separation of the enantiomers. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.

These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the chiral resolution of primary amines using this compound.

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation involves a three-step process:

-

Diastereomeric Salt Formation: A racemic mixture of a primary amine ((±)-Amine) is treated with an enantiomerically pure resolving agent, in this case, this compound ((+)-CSA). This reaction forms a mixture of two diastereomeric salts: [(+)-Amine-(+)-CSA] and [(-)-Amine-(+)-CSA].

-

Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor.

-

Liberation of the Enantiopure Amine: The isolated crystalline diastereomeric salt is then treated with a base to neutralize the sulfonic acid and regenerate the free, enantiomerically enriched amine. The resolving agent can often be recovered and reused.

Figure 1: General workflow for the chiral resolution of a primary amine.

Experimental Protocols

General Protocol for the Chiral Resolution of a Primary Amine

This protocol provides a general framework that can be adapted for various primary amines. Optimization of solvent, temperature, and stoichiometry is often necessary for achieving high yields and enantiomeric excess.

1. Diastereomeric Salt Formation and Crystallization:

-

Step 1: Dissolve the racemic primary amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The choice of solvent is critical and may require screening.

-

Step 2: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The use of 0.5 equivalents of the resolving agent can be advantageous in cases where one diastereomer is significantly less soluble.

-

Step 3: Slowly add the resolving agent solution to the amine solution with stirring.

-

Step 4: The mixture may be heated gently to ensure complete dissolution.

-

Step 5: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

-

Step 6: Further cooling (e.g., in an ice bath or refrigerator) may be required to maximize the yield of the crystalline salt.

-

Step 7: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

2. Recovery of the Enantiomerically Enriched Amine:

-

Step 1: Suspend the crystalline diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane (B109758), diethyl ether) and an aqueous basic solution (e.g., 2M NaOH, 2M Na2CO3).

-

Step 2: Stir the mixture until the solid has completely dissolved, indicating the neutralization of the sulfonic acid and liberation of the free amine.

-

Step 3: Separate the organic layer.

-

Step 4: Extract the aqueous layer with the same organic solvent (2-3 times).

-

Step 5: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

-

Step 6: Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Step 7: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or GC.

Specific Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine

This protocol is adapted from a published procedure and provides a specific example of a successful resolution.[1]

1. Diastereomeric Salt Formation and Crystallization:

-

Step 1: In a 250 mL round-bottom flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and dichloromethane (100 mL).

-

Step 2: To this solution, add (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol).

-

Step 3: Stir the mixture at 25°C for 24 hours.

-

Step 4: Filter the resulting precipitate (Precipitate I).

2. Isolation of (R,R)-(+)-2,3-Diphenylpiperazine:

-

Step 1: Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na2CO3.

-

Step 2: Stir until the solid completely dissolves.

-

Step 3: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Step 4: Combine the organic extracts, wash with brine, dry over anhydrous K2CO3, and evaporate the solvent to obtain (R,R)-(+)-2,3-diphenylpiperazine.

3. Isolation of (S,S)-(-)-2,3-Diphenylpiperazine from the Filtrate:

-

Step 1: Concentrate the filtrate from the initial crystallization to approximately 50 mL.

-

Step 2: Stir for another 12 hours and filter the precipitate formed (Precipitate II).

-

Step 3: Treat Precipitate II with dichloromethane and 2M aqueous Na2CO3 as described above to obtain (S,S)-(-)-2,3-diphenylpiperazine.

Quantitative Data

The following tables summarize the quantitative data from the resolution of (±)-trans-2,3-diphenylpiperazine with this compound under various conditions.[1]

Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine

| Entry | Amine (mmol) | (+)-CSA (mmol) | Solvent | Fraction | Yield (%) | e.e. (%) | Configuration |

| 1 | 1.5 | 2.25 | THF | Filtrate | - | 58 | (S,S) |

| 2 | 1.5 | 3.0 | THF | Filtrate | 20 | 80 | (S,S) |

| 3 | - | - | CH2Cl2 | Precipitate | - | 90 | (R,R) |

| 3 | - | - | CH2Cl2 | Filtrate | - | 60 | (S,S) |

| 4 | 10 | 20 | CH2Cl2 | Precipitate I | 25 | 98 | (R,R) |

| 4 | 10 | 20 | CH2Cl2 | Precipitate II | 62 | 73 | (S,S) |

| 4 | 10 | 20 | CH2Cl2 | Filtrate II | 10 | 80 | (R,R) |

Table 2: Resolution of a 3-amino-diazepin-2-one derivative [2]

| Amine | (+)-CSA (equivalents) | Solvent | Yield (%) | e.e. (%) | Configuration |

| Racemic 3-amino-diazepin-2-one | 0.5 | Ethyl acetate-ether | - | >99.5 | 3-S |

| Racemic 3-amino-diazepin-2-one | 0.86 | Isopropyl acetate/acetonitrile | 83 | >99.8 | 3-S |

Visualizing the Experimental Workflow

Figure 2: Step-by-step experimental workflow for chiral resolution.

Troubleshooting and Optimization

-

No Crystallization: If no crystals form, try concentrating the solution, cooling to a lower temperature, or seeding with a small crystal. It may also be necessary to screen different solvents.

-

Low Enantiomeric Excess: The enantiomeric excess can often be improved by recrystallizing the diastereomeric salt. It is also important to ensure the resolving agent is of high optical purity.

-

Low Yield: The yield can be optimized by adjusting the stoichiometry of the resolving agent, the concentration of the solution, and the crystallization temperature and time.

Conclusion

Chiral resolution of primary amines using this compound is a powerful and versatile technique. By carefully selecting the experimental conditions, it is possible to obtain enantiomerically enriched amines with high purity and in good yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Diastereomeric Salt Formation Using (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical development and chemical research for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by classical techniques like fractional crystallization.[1] (+)-Camphor-10-sulfonic acid (CSA), a readily available and powerful chiral resolving agent, is widely employed for the resolution of racemic bases, particularly amines and amino alcohols.[2][3] Its rigid bicyclic structure and strongly acidic sulfonic acid group facilitate the formation of well-defined crystalline salts, often with significant differences in solubility between the two diastereomers.

This document provides detailed application notes and protocols for the use of this compound in diastereomeric salt formation for chiral resolution.

Principle of the Method

The fundamental principle involves the reaction of a racemic mixture of a basic compound (e.g., an amine) with an enantiomerically pure acid, in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Base + (+)-CSA → (R)-Base·(+)-CSA + (S)-Base·(+)-CSA

Due to the different spatial arrangements of the constituent ions, these diastereomeric salts exhibit different physicochemical properties. The key to a successful resolution is exploiting the solubility difference between the two diastereomeric salts in a particular solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Experimental Protocols

General Protocol for Chiral Resolution using (+)-CSA

This protocol outlines a general procedure for the diastereomeric salt resolution of a racemic basic compound. Optimization of solvent, stoichiometry, and temperature is crucial for a successful resolution and may require some preliminary screening experiments.

1. Salt Formation:

-

In a suitable reaction vessel, dissolve the racemic base (1.0 equivalent) in an appropriate solvent.

-

In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes be advantageous.[4]

-